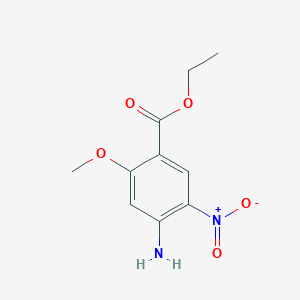

Ethyl 4-amino-2-methoxy-5-nitrobenzoate

Description

Ethyl 4-amino-2-methoxy-5-nitrobenzoate (CAS: 1219014-66-0) is a nitro-substituted benzoate ester characterized by three functional groups:

- Amino (-NH₂) at position 4,

- Methoxy (-OCH₃) at position 2,

- Nitro (-NO₂) at position 3.

This compound is structurally tailored for applications in pharmaceutical intermediates and organic synthesis. Its ester group (ethyl) enhances solubility in organic solvents, while the electron-withdrawing nitro group and electron-donating methoxy/amino groups influence reactivity in substitution or reduction reactions .

Properties

Molecular Formula |

C10H12N2O5 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

ethyl 4-amino-2-methoxy-5-nitrobenzoate |

InChI |

InChI=1S/C10H12N2O5/c1-3-17-10(13)6-4-8(12(14)15)7(11)5-9(6)16-2/h4-5H,3,11H2,1-2H3 |

InChI Key |

RJINYWNPSYMOBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of ethyl 4-amino-2-methoxy-5-nitrobenzoate exhibit promising antimicrobial properties. A study highlighted the synthesis and evaluation of various nitrobenzoate derivatives for their effectiveness against bacterial strains, including Bacillus subtilis. The results showed that compounds with nitro and amino substituents demonstrated notable antimicrobial activity, suggesting potential applications in developing new antibiotics .

Antipsychotic Drug Synthesis

this compound serves as an important intermediate in the synthesis of amisulpride, an antipsychotic medication. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable precursor in pharmaceutical formulations .

Organic Synthesis

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. For instance:

- Nitration and Reduction: The compound can be synthesized through a nitration reaction followed by a reduction process to yield the desired amino derivative .

- Reflux Techniques: Utilizing reflux conditions during synthesis has been shown to improve yields and purity, making the production process more efficient .

Case Study 1: Antimicrobial Evaluation

In a detailed study published in the Chemistry & Biology Interface, researchers synthesized a series of derivatives from this compound and evaluated their antimicrobial activities. The findings revealed that specific modifications led to enhanced efficacy against both bacterial and fungal strains. Notably, compounds with additional functional groups showed improved minimum inhibitory concentrations (MIC) .

Case Study 2: Synthesis for Antipsychotic Development

Another significant application is its role in synthesizing amisulpride. Researchers developed a streamlined method for producing this compound, which involved fewer steps and higher yields compared to traditional methods. This advancement not only supports industrial production but also emphasizes the compound's relevance in psychiatric medicine .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial properties | Effective against Bacillus subtilis |

| Organic Synthesis | Intermediate for amisulpride | Streamlined synthesis with higher yields |

| Antimicrobial Evaluation | Evaluation of derivatives | Enhanced efficacy with specific functional groups |

Comparison with Similar Compounds

Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate

- Structural Differences : Methoxy group at position 3 (vs. 2 in the target compound) and methyl ester (vs. ethyl).

- Molecular Weight : 226.19 g/mol (methyl ester) vs. ~240.19 g/mol (ethyl ester, estimated).

- Synthesis & Stability : The methyl analog is synthesized via similar nitro-reduction pathways but requires stringent storage conditions (-80°C for 6 months) due to instability .

- Applications : Used in high-resolution crystallography studies, leveraging hydrogen-bonding patterns influenced by substituent positioning .

Ethyl 4-Nitrobenzoate and Derivatives

- Ethyl 4-Nitrobenzoate (CAS: Not specified in evidence): Lacks amino and methoxy groups. Simpler structure with a single nitro group at position 3.

- Ethyl 4-Nitrocinnamate : Incorporates a cinnamate backbone, enhancing conjugation for UV-absorbing applications.

Methyl 5-Methoxy-2-Nitrobenzoate

2-(Diethylamino)ethyl 4-Amino-5-Chloro-2-Methoxybenzoate

- Structural Differences: Chlorine substituent at position 5 (vs. nitro) and a diethylaminoethyl ester.

- Applications: The chloro and diethylamino groups enhance lipophilicity, making it suitable for CNS-targeting prodrugs. This contrasts with the target compound’s nitro group, which is more reactive in reduction reactions .

Ethyl 2-(2,4-Dichloro-5-[(4-Nitrobenzoyl)Amino]Phenoxy)Acetate

- Structural Complexity: Incorporates dichloro, nitrobenzamido, and phenoxy groups.

- Molecular Weight : Higher (~450 g/mol) due to multiple substituents.

- Applications : Used in agrochemical research, demonstrating how increased functionalization expands utility in diverse fields compared to simpler nitrobenzoates .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Pathways: this compound is synthesized via nitro reduction (e.g., SnCl₂ in ethanol ), similar to its methyl analog. However, the ethyl ester’s larger alkyl group may reduce crystallization efficiency compared to methyl derivatives .

- Hydrogen Bonding : Methoxy at position 2 (target compound) vs. 3 (methyl analog) creates distinct hydrogen-bonding networks, critical in crystal engineering .

- Stability : Ethyl esters generally exhibit better thermal stability than methyl esters due to increased alkyl chain length, though this requires validation via DSC studies.

Preparation Methods

Acetylation of Ethyl 4-Amino-2-Methoxybenzoate

The amino group at position 4 is protected as an acetamide to avoid oxidation or side reactions during nitration. Ethyl 4-amino-2-methoxybenzoate is treated with acetic anhydride in the presence of a base such as triethylamine or pyridine. Reaction conditions typically involve stirring at 25–35°C for 4–6 hours, yielding ethyl 4-acetamido-2-methoxybenzoate with >90% purity.

Nitration at Position 5

The acetamido-protected intermediate undergoes nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The methoxy group at position 2 directs electrophilic substitution to the para position (C5), producing ethyl 4-acetamido-2-methoxy-5-nitrobenzoate . Key parameters include:

Hydrolysis of the Acetamide Group

The final step involves acidic or basic hydrolysis to remove the acetyl protecting group. For example, refluxing the nitrated compound in methanol with hydrochloric acid (HCl) for 3–5 hours cleaves the acetamide, yielding ethyl 4-amino-2-methoxy-5-nitrobenzoate . Post-treatment includes neutralization, extraction, and recrystallization for purification. Reported yields range from 70% to 78%.

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Acidic (HCl/MeOH) | Basic (NaOH/H₂O) |

|---|---|---|

| Temperature (°C) | 60–70 (reflux) | 25–35 |

| Time (hours) | 3–5 | 6–8 |

| Yield (%) | 78 | 65 |

| Purity (HPLC, %) | 99.5 | 98.2 |

Direct Nitration of Ethyl 4-Amino-2-Methoxybenzoate

An alternative route avoids protection-deprotection steps by directly nitrating the amino-bearing precursor. However, this method risks over-oxidation of the amino group and requires precise control.

Nitration with Mixed Acid

Ethyl 4-amino-2-methoxybenzoate is treated with a HNO₃/H₂SO₄ mixture at –10°C to 0°C. The methoxy group directs nitration to C5, but the amino group at C4 necessitates short reaction times (1–2 hours) to minimize degradation. Yields are modest (50–60%) due to competing side reactions.

Reductive Amination Post-Nitration

To mitigate oxidation, the nitro group can be introduced before the amino group. For example:

-

Ethyl 2-methoxy-5-nitrobenzoate is synthesized via nitration of ethyl 2-methoxybenzoate (85–90% yield).

-

Bromination at C4 using N-bromosuccinimide (NBS) in dichloromethane yields ethyl 4-bromo-2-methoxy-5-nitrobenzoate .

-

Buchwald-Hartwig amination replaces bromine with an amino group using palladium catalysis and ammonia. Yields reach 65–70%.

Table 2: Comparison of Direct vs. Indirect Amination

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Direct nitration | 55 | 95 | Amino group oxidation |

| Reductive amination | 68 | 98 | Palladium catalyst cost |

Industrial-Scale Production Techniques

Patents highlight scalable methods for related compounds, adaptable to this compound:

Continuous Flow Nitration

A continuous reactor system ensures safe handling of exothermic nitration:

Catalytic Hydrogenation for Amino Group Introduction

For the reductive amination route, fixed-bed reactors with Pd/C catalysts enable efficient nitro reduction:

Analytical Characterization

Critical quality control metrics include:

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-amino-2-methoxy-5-nitrobenzoate, and how can regioselectivity in nitration be controlled?

- Methodological Answer : The nitro group introduction requires careful control of nitration conditions. For example, regioselective nitration of methoxy-substituted benzoates can be achieved using mixed acids (HNO₃/H₂SO₄) at 0–5°C, as demonstrated in analogous syntheses of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde derivatives . Pre-protection of the amino group (e.g., acetylation) may prevent undesired side reactions. Ethyl esterification of intermediates can be performed via Fischer esterification or using ethyl bromide in the presence of a base (e.g., K₂CO₃) .

Q. How can chromatographic purification be optimized for this compound, given its polar functional groups?

- Methodological Answer : Reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% trifluoroacetic acid) is effective. For column chromatography, silica gel with ethyl acetate/hexane (3:7) can separate nitro and methoxy-containing intermediates. Monitoring via TLC (UV visualization) and LC-MS ensures purity. Adjust pH to 5–6 during extraction to stabilize the amino group .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when refining the structure using SHELX software?

- Methodological Answer : Use SHELXL for high-resolution refinement. If twinning or disorder is suspected (common in nitro-aromatics), apply TWIN/BASF commands and analyze the Hooft parameter. For hydrogen bonding ambiguities, validate H-atom positions using DFT-calculated geometries. Cross-check with Hirshfeld surface analysis to resolve packing ambiguities .

Q. What experimental and computational tools are used to analyze the hydrogen bonding network and its impact on crystal packing?

- Methodological Answer : Single-crystal X-ray diffraction paired with graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings from N–H···O nitro interactions. Computational tools (Mercury, CrystalExplorer) map Hirshfeld surfaces to quantify intermolecular contacts (e.g., O···H, N···H). IR spectroscopy can validate hydrogen bond strengths via redshifted N–H stretches (~3350 cm⁻¹) .

Q. How can contradictory bioactivity results in derivative testing be systematically addressed?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀) to rule out concentration-dependent artifacts. Use orthogonal binding assays (SPR, ITC) to confirm target engagement. For SAR studies, synthesize derivatives with controlled modifications (e.g., replacing the methoxy group with ethoxy or halogens) and validate purity via ¹H/¹³C NMR and HRMS .

Critical Analysis of Contradictions

- Synthesis Yields : Lower yields in nitration ( vs. 16) may stem from competing side reactions (e.g., over-nitration). Pre-acetylation of the amino group () can mitigate this.

- Crystallographic Disorder : Variability in SHELX-refined structures () often arises from dynamic nitro group rotation. Fixed-geometry DFT models can guide refinement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.